![molecular formula C9H11N3O3S B11762437 (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate is a complex organic compound featuring a thiophene ring, an acetamido group, and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate typically involves the condensation of 2-acetamidothiophene-3-carbaldehyde with hydrazine acetate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 2-acetamidothiophene-3-carbaldehyde followed by its reaction with hydrazine acetate. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetamidothiophene: A precursor in the synthesis of the compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Hydrazine derivatives: Compounds containing the hydrazine moiety with varying functional groups.
Uniqueness
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11N3O3S |
|---|---|
Poids moléculaire |
241.27 g/mol |
Nom IUPAC |
[(2Z)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazinyl] acetate |
InChI |
InChI=1S/C9H11N3O3S/c1-6(13)11-9-8(3-4-16-9)5-10-12-15-7(2)14/h3-5,12H,1-2H3,(H,11,13)/b10-5- |
Clé InChI |
ACIZQLKEMJWYNL-YHYXMXQVSA-N |
SMILES isomérique |
CC(=O)NC1=C(C=CS1)/C=N\NOC(=O)C |
SMILES canonique |
CC(=O)NC1=C(C=CS1)C=NNOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


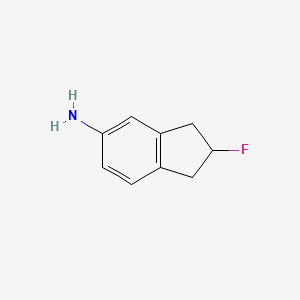
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
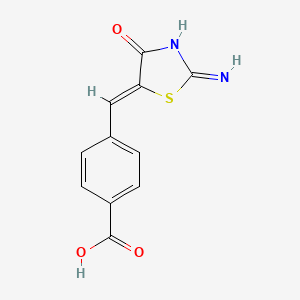
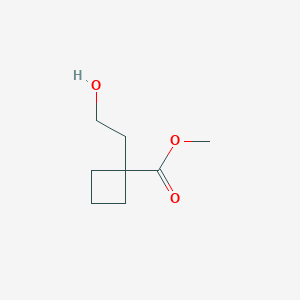

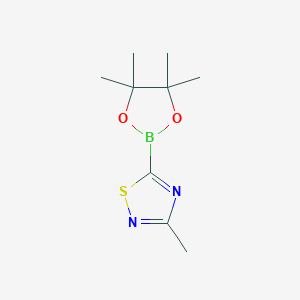
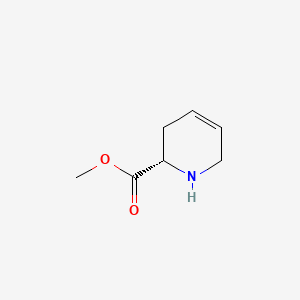



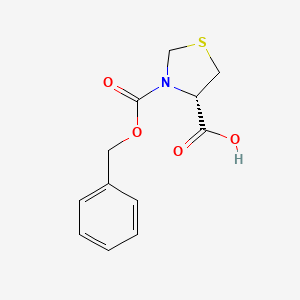
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
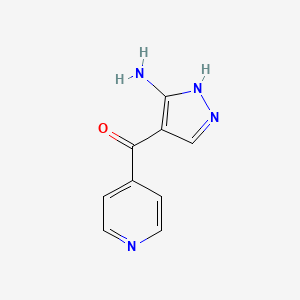
![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
